2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

描述

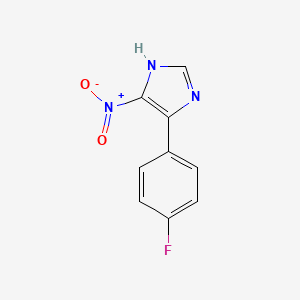

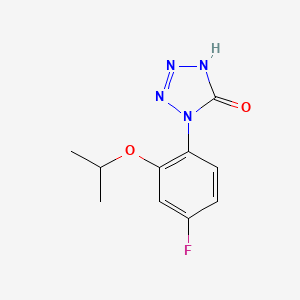

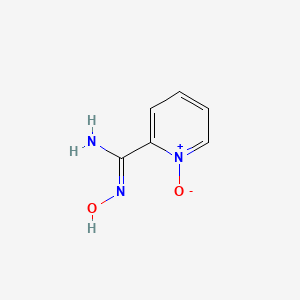

The compound “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” would consist of a pyrazole ring attached to an ethan-1-amine group with a butyl group attached to the pyrazole ring .Chemical Reactions Analysis

Again, while specific chemical reactions involving “2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine” are not available, pyrazole derivatives are known to participate in a variety of chemical reactions, including cycloaddition reactions .科学研究应用

Catalysis and Polymerization

- Pyrazolylamine ligands, including derivatives similar to the compound , have been utilized in nickel(II) catalyzed oligomerization and polymerization of ethylene. The reactions' products were influenced by the choice of co-catalyst and solvent, demonstrating these complexes' ability to catalyze the formation of butene, hexene, and polyethylene with varying molecular weights (Obuah et al., 2014).

Antibacterial Activity

- A series of novel derivatives synthesized from 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine showed antibacterial activity. The synthesis process involved the O-alkylation of an intermediate with various aryl alcohols, leading to compounds evaluated for their antibacterial properties (Prasad, 2021).

Copolymerization of CO2 and Cyclohexene Oxide

- Zinc(II) carboxylate complexes derived from pyrazolyl ethylamine ligands were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes facilitated the formation of poly(cyclohexene carbonate) under solvent-free conditions, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

- Radiation-induced hydrogels were modified through condensation with various amines, including 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Synthesis and Evaluation of Anticancer Agents

- Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, designed and synthesized from the core structure of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine, were evaluated for their anticancer activity. Some of these compounds showed promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).

安全和危害

属性

IUPAC Name |

2-(1-butylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOSQHZSJANEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)

![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)